molecular formula C11H10BrNO B3038442 5-Bromo-2-cyclopropylisoindolin-1-one CAS No. 864866-56-8

5-Bromo-2-cyclopropylisoindolin-1-one

Cat. No. B3038442
M. Wt: 252.11 g/mol
InChI Key: LILDPCIOQCQDJA-UHFFFAOYSA-N
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Patent
US08507521B2

Procedure details

Methyl 4-bromo-2-(bromomethyl)benzoate (1A2) (1.62 mmol, 500 mg) and cyclopropylamine (1A3) (3.25 mmol, 185 mg) in methanol (3 ml) were heated in the microwave at 120° C. for 10 mins. The reaction mixture was concentrated and purified on silica eluting with 50-100% EtOAc/heptane to yield 5-bromo-2-cyclopropylisoindolin-1-one (1A4) 350 mg (84%); 1H NMR (400 MHz, CDCl3) δ 7.96 (d, 1H) 7.59 (d, 1H) 7.78 (s, 1H) 4.30 (s, 2H) 2.91 (m, 1H) 0.94-0.85 (m, 4H).
Name
Methyl 4-bromo-2-(bromomethyl)benzoate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=O)=[C:4]([CH2:11]Br)[CH:3]=1.[CH:13]1([NH2:16])[CH2:15][CH2:14]1>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:9][CH:10]=1)[C:6](=[O:8])[N:16]([CH:13]1[CH2:15][CH2:14]1)[CH2:11]2

Inputs

Step One
Name
Methyl 4-bromo-2-(bromomethyl)benzoate
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)[O-])C=C1)CBr
Name
Quantity
185 mg
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica eluting with 50-100% EtOAc/heptane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CN(C(C2=CC1)=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.